(3R,S)-Oxidosqualene (3R,S)-Oxidosqualene 2,3-epoxysqualene is a squalene triterpenoid obtained by formal epoxidation across the 2,3 C=C bond of squalene. It is an epoxide and a squalene triterpenoid. It derives from a hydride of a squalene.
Brand Name: Vulcanchem
CAS No.: 7200-26-2
VCID: VC0107256
InChI: InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
SMILES: CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol

(3R,S)-Oxidosqualene

CAS No.: 7200-26-2

Reference Standards

VCID: VC0107256

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

(3R,S)-Oxidosqualene - 7200-26-2

CAS No. 7200-26-2
Product Name (3R,S)-Oxidosqualene
Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
IUPAC Name 2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Standard InChI InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
Standard InChIKey QYIMSPSDBYKPPY-BANQPHDMSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Description 2,3-epoxysqualene is a squalene triterpenoid obtained by formal epoxidation across the 2,3 C=C bond of squalene. It is an epoxide and a squalene triterpenoid. It derives from a hydride of a squalene.
Synonyms 2,3-EDSQ
2,3-epoxy-2,3-dihydrosqualene
2,3-oxidosqualene
2,3-oxidosqualene, (all-E)-(+-)-isomer
2,3-oxidosqualene, (R)-isomer
2,3-oxidosqualene, (R-(all-E))-isomer
2,3-oxidosqualene, (S)-isomer
2,3-oxidosqualene, (S-(all-E))-isomer
squalene monohydroperoxide
squalene peroxide
squalene-2,3-epoxide
squalene-2,3-oxide
PubChem Compound 5366020
Last Modified Nov 11 2021
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